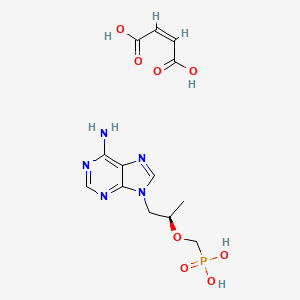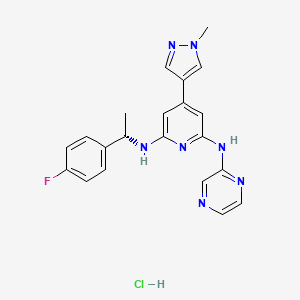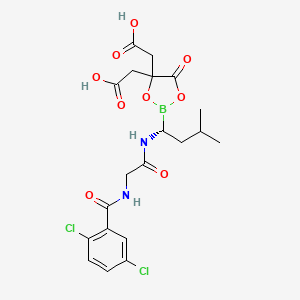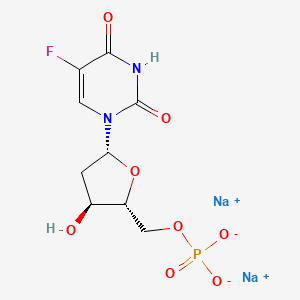
2-Diphenylacetyl-3-(2-propenylidene-hydrazono)indan-1-one, 2-Diphenylacetyl-indan-1,3-dione-1-(2-pr
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Diphenylacetyl-3-(2-propenylidene-hydrazono)indan-1-one, 2-Diphenylacetyl-indan-1,3-dione-1-(2-pr)” is an analytical standard with the empirical formula C26H20N2O2 . It has a molecular weight of 392.45 . This compound is also known as Acrolein, DAIH derivative .
Molecular Structure Analysis
The SMILES string for this compound isC=C\\C=N\\N=C1/C (C (=O)C (c2ccccc2)c3ccccc3)C (=O)c4ccccc14 . The InChI key is DZDKTKPIBKYPSR-YACXLVKKSA-N . These notations provide a textual representation of the compound’s structure. Physical And Chemical Properties Analysis
This compound is an analytical standard with an assay of ≥98.0% (HPLC) . It is suitable for techniques such as HPLC and gas chromatography (GC) . The compound should be stored at a temperature of 2-8°C .Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 2-Diphenylacetyl-3-(2-propenylidene-hydrazono)indan-1-one and 2-Diphenylacetyl-indan-1,3-dione-1-(2-pr) involves the condensation reaction of 2-diphenylacetylindan-1,3-dione with propenal and hydrazine hydrate in the presence of a suitable catalyst.", "Starting Materials": [ "2-Diphenylacetylindan-1,3-dione", "Propenal", "Hydrazine hydrate", "Suitable catalyst" ], "Reaction": [ "Step 1: To a round bottom flask, add 2-Diphenylacetylindan-1,3-dione (1.0 g, 3.6 mmol) and propenal (0.5 mL, 7.2 mmol) in ethanol (10 mL).", "Step 2: Add hydrazine hydrate (0.5 mL, 10.8 mmol) dropwise to the reaction mixture with stirring.", "Step 3: Add a suitable catalyst such as p-toluenesulfonic acid (0.1 g) to the reaction mixture and reflux for 2-3 hours.", "Step 4: After completion of the reaction, cool the reaction mixture to room temperature and filter the solid obtained.", "Step 5: Wash the solid with ethanol and dry under vacuum to obtain the desired product, 2-Diphenylacetyl-3-(2-propenylidene-hydrazono)indan-1-one.", "Step 6: To the filtrate obtained in step 4, add sodium hydroxide solution (10%) until the pH of the solution reaches 9-10.", "Step 7: Extract the solution with ethyl acetate (3 x 20 mL) and dry the organic layer over anhydrous sodium sulfate.", "Step 8: Concentrate the organic layer under reduced pressure to obtain the desired product, 2-Diphenylacetyl-indan-1,3-dione-1-(2-pr)." ] } | |
| 101611-80-7 | |
Fórmula molecular |
C26H20N2O2 |
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
(3Z)-2-(2,2-diphenylacetyl)-3-[(E)-prop-2-enylidenehydrazinylidene]inden-1-one |
InChI |
InChI=1S/C26H20N2O2/c1-2-17-27-28-24-20-15-9-10-16-21(20)25(29)23(24)26(30)22(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h2-17,22-23H,1H2/b27-17+,28-24+ |
Clave InChI |
DZDKTKPIBKYPSR-ZBJQCLPLSA-N |
SMILES isomérico |
C=C/C=N/N=C\1/C(C(=O)C2=CC=CC=C21)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C=CC=NN=C1C(C(=O)C2=CC=CC=C21)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















